Product packaging for Ethyl 2-(4-aminophenoxy)propanoate(Cat. No.:CAS No. 28059-75-8)

Ethyl 2-(4-aminophenoxy)propanoate

Cat. No.: B3121189
CAS No.: 28059-75-8
M. Wt: 209.24 g/mol
InChI Key: RZDYVPVMGBZEEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenoxy)propanoate is a chemical compound of interest in biochemical and taste receptor research. It features a 2-phenoxypropanoic acid ester skeleton, a structure class known for its activity in modulating sweet taste receptors . Compounds within this family, such as Lactisole (2-(4-methoxyphenoxy)propanoic acid), are well-established inhibitors that interact with the transmembrane domain of the T1R3 subunit of the human sweet taste receptor . The stereochemistry at the chiral center of the 2-phenoxypropanoic acid core is critical for receptor affinity, with (S)-isomers typically demonstrating higher binding activity to the sweet taste receptor compared to their (R)-counterparts . This compound serves as a valuable precursor or building block in organic synthesis and medicinal chemistry. The 4-aminophenoxy group provides a versatile handle for further chemical modifications, enabling the development of more complex derivatives for structure-activity relationship (SAR) studies . As a derivative of the lactisole skeleton, it has potential utility in the asymmetric synthesis of photoaffinity labeling probes, which are used to elucidate specific interactions between bioactive ligands and their protein targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B3121189 Ethyl 2-(4-aminophenoxy)propanoate CAS No. 28059-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-aminophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDYVPVMGBZEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 4 Aminophenoxy Propanoate

Strategic Approaches to Aryl Ether Formation

The construction of the C-O bond to form the phenoxy-propanoate backbone is a critical step in the synthesis. The primary methods employed are nucleophilic aromatic substitution and modern catalytic cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Optimization

Nucleophilic aromatic substitution (SNAr) represents a classical and effective method for forming the aryl ether bond. This pathway typically involves the reaction of a phenoxide nucleophile with an aromatic ring that has been "activated" by an electron-withdrawing group, usually a nitro group, positioned ortho or para to a suitable leaving group. chemistrysteps.commasterorganicchemistry.com

A common and efficient route to Ethyl 2-(4-aminophenoxy)propanoate via SNAr begins with p-nitrophenol. The synthesis proceeds in two main stages:

Ether Formation : p-Nitrophenol is deprotonated with a base, such as potassium carbonate (K₂CO₃), to form the p-nitrophenoxide ion. This potent nucleophile then displaces a halide from an ethyl 2-halopropanoate, typically ethyl 2-bromopropanoate, in a Williamson ether synthesis-type reaction. This step yields the intermediate, Ethyl 2-(4-nitrophenoxy)propanoate. The reaction is often catalyzed by a small amount of potassium iodide to facilitate the substitution. mdpi.com

Nitro Group Reduction : The nitro group of the intermediate is subsequently reduced to the target amino group. A variety of reducing agents can be employed, but a common, safe, and cost-effective method uses iron powder in the presence of an acid source like ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture such as ethanol (B145695) and water. mdpi.com This chemoselective reduction is highly efficient and avoids the need for high-pressure hydrogenation with palladium catalysts.

StepReactant 1Reactant 2ReagentsSolventConditionsProductYield
1. Etherificationp-NitrophenolEthyl 2-bromopropanoateK₂CO₃, KI (cat.)AcetoneRefluxEthyl 2-(4-nitrophenoxy)propanoateGood
2. ReductionEthyl 2-(4-nitrophenoxy)propanoate-Fe, NH₄ClEthanol/WaterRefluxThis compoundHigh

Table 1: Representative SNAr synthesis pathway for this compound. Data adapted from analogous acetate (B1210297) synthesis. mdpi.com

Catalytic Cross-Coupling Methodologies for C-O Bond Construction

Modern organic synthesis often utilizes metal-catalyzed cross-coupling reactions for the construction of C-O bonds, offering milder conditions and broader substrate scope compared to traditional SNAr methods. The two most prominent methodologies are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve coupling 4-halo-aniline (or a protected version like 4-bromoacetanilide) with ethyl 2-hydroxypropanoate (ethyl lactate) or, more commonly, coupling 4-aminophenol (B1666318) with an ethyl 2-halopropanoate. The traditional Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made. Modern protocols often employ soluble copper(I) salts, such as CuI, in the presence of a ligand (e.g., phenanthroline, N,N-dimethylglycine) and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent like DMF or DMSO. nih.gov These modifications allow the reaction to proceed at lower temperatures with greater functional group tolerance. nih.gov

Buchwald-Hartwig C-O Coupling: While originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been successfully adapted for C-O bond formation. organic-chemistry.org This palladium-catalyzed cross-coupling reaction provides a powerful and versatile alternative to the Ullmann condensation. The reaction typically involves coupling an aryl halide or triflate with an alcohol. For this specific synthesis, one could envision coupling p-bromoaniline (with the amino group potentially protected) with ethyl lactate (B86563) using a palladium catalyst. The catalytic system consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand. Sterically hindered, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are crucial for achieving high catalytic activity and good yields. beilstein-journals.org

ReactionCatalyst SystemTypical LigandTypical BaseSubstrate 1Substrate 2
Ullmann CondensationCuI, Cu₂O, or Cu(acac)₂Phenanthroline, N,N-DimethylglycineCs₂CO₃, K₃PO₄4-AminophenolEthyl 2-bromopropanoate
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, Josiphos-typeK₃PO₄, Cs₂CO₃, NaOtBu4-Bromoaniline (protected)Ethyl lactate

Table 2: Comparison of potential catalytic cross-coupling strategies.

Esterification and Amidation Routes to the Propanoate Moiety

An alternative synthetic disconnection involves first preparing the 2-(4-aminophenoxy)propanoic acid core, followed by the formation of the ethyl ester.

Direct Esterification and Transesterification Strategies

Fischer Esterification: The most direct method for converting 2-(4-aminophenoxy)propanoic acid to its ethyl ester is the Fischer-Speier esterification. This classic reaction involves heating the carboxylic acid in an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol as the solvent helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com Water, the byproduct of the reaction, is often removed to further increase the yield. Patents describe similar processes for the esterification of the closely related 2-(4-hydroxyphenoxy)propionic acid, highlighting the industrial viability of this approach. google.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester, followed by deprotonation to give the final product. masterorganicchemistry.com

Activation and Coupling Reagent-Mediated Syntheses

When the substrate is sensitive to the strongly acidic conditions of Fischer esterification, or when milder conditions are required, the carboxylic acid can be "activated" before reaction with the alcohol. This two-step approach generally proceeds under neutral or basic conditions at room temperature and often gives very high yields.

Common methods for activation include:

Conversion to Acyl Chloride : The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-aminophenoxy)propanoyl chloride is then treated with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, to afford the ethyl ester.

Carbodiimide Coupling : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate ester formation. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by ethanol to form the ester. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction.

Asymmetric Synthesis of Chiral this compound

This compound contains a stereocenter at the C2 position of the propanoate moiety, meaning it can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer is often crucial for applications in pharmaceuticals and agrochemicals.

Several strategies can be employed for the asymmetric synthesis of this compound:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials. For instance, one could start with either (R)- or (S)-ethyl lactate. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by 4-aminophenoxide. This SN2 reaction typically proceeds with an inversion of stereochemistry at the chiral center, allowing for predictable control over the final product's configuration.

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the propanoic acid moiety to direct the stereochemical outcome of a key reaction. For example, an Evans' chiral auxiliary (an oxazolidinone) can be acylated with the propanoate chain. york.ac.uk Subsequent reactions, such as alkylation or, in this case, a C-O bond formation on a precursor, can proceed with high diastereoselectivity. rsc.org After the desired stereocenter is set, the auxiliary is cleaved to reveal the chiral propanoic acid, which can then be esterified.

Kinetic Resolution : A racemic mixture of 2-(4-aminophenoxy)propanoic acid or its ester can be resolved. This can be achieved through enzymatic methods, where an enzyme (like a lipase) selectively catalyzes the reaction of one enantiomer (e.g., hydrolysis of the ester or esterification of the acid), leaving the other enantiomer unreacted. The reacted and unreacted components can then be separated.

Enantioselective Catalytic Approaches to the α-Chiral Center

Information regarding the application of enantioselective catalytic methods specifically for the synthesis of this compound is not described in the reviewed scientific literature.

Chiral Auxiliary and Chiral Pool Strategies

There is no available research detailing the use of chiral auxiliaries or chiral pool strategies for the asymmetric synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

While green chemistry is a broad field of focus in modern synthesis, specific studies applying these principles to the synthesis of this compound are not documented.

Solvent-Free and Aqueous Media Syntheses

Development of Recyclable and Heterogeneous Catalytic Systems

The development and application of recyclable or heterogeneous catalytic systems for the synthesis of this compound have not been reported in the available literature.

Process Intensification and Scalability Considerations in Synthesis

There is a lack of published information on process intensification and scalability studies specifically concerning the synthesis of this compound.

Mechanistic Investigations and Reactivity Studies of Ethyl 2 4 Aminophenoxy Propanoate

Reactivity of the Aromatic Amine Functionality

The presence of an amino group (—NH₂) attached to the phenoxy ring makes it highly susceptible to a variety of reactions. The lone pair of electrons on the nitrogen atom enhances the electron density of the aromatic ring, activating it towards electrophilic attack, and also serves as a nucleophilic center for derivatization.

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. youtube.com The ether linkage (—O—) is also an ortho, para-directing group. In Ethyl 2-(4-aminophenoxy)propanoate, the amino group is para to the ether linkage. Therefore, electrophilic attack is strongly directed to the positions ortho to the amino group (positions 3 and 5 of the benzene (B151609) ring).

Typical EAS reactions like nitration, halogenation, and sulfonation are expected to proceed readily. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro (—NO₂) group predominantly at the positions adjacent to the amine. youtube.com The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺), which is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before loss of a proton restores aromaticity. libretexts.org The directing effects of both the amine and ether groups synergistically activate the positions ortho to the amine, leading to high regioselectivity.

Derivatization via Amine Alkylation, Acylation, and Condensation Reactions

The nucleophilic nitrogen atom of the primary aromatic amine is readily derivatized.

Acylation: The amine can be easily acylated to form amides. For example, reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base yields Ethyl 2-(4-acetamidophenoxy)propanoate. epo.org This reaction is often used as a protective strategy for the amine group before performing other transformations on the molecule. youtube.com

Alkylation: While direct N-alkylation of aromatic amines can be challenging due to the potential for over-alkylation and side reactions, it can be achieved under specific conditions. nih.gov More controlled alkylation can often be accomplished through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ.

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds to form imines. This reactivity is fundamental in the synthesis of various heterocyclic compounds and Schiff base ligands.

A summary of representative derivatization reactions of the amine functionality is presented below.

Reaction TypeReagentProduct
AcylationAcetic AnhydrideEthyl 2-(4-acetamidophenoxy)propanoate
SulfonylationBenzenesulfonyl ChlorideEthyl 2-(4-(phenylsulfonamido)phenoxy)propanoate
Imine FormationBenzaldehydeEthyl 2-(4-(benzylideneamino)phenoxy)propanoate

Oxidative Coupling and Polymerization Initiation Mechanisms

Aromatic amines, particularly aniline (B41778) and its derivatives, are well-known monomers for oxidative polymerization to produce conducting polymers like polyaniline. nih.gov The mechanism involves the oxidation of the monomer to form radical cations, which then couple together.

For this compound, oxidation, typically with an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) (APS) in an acidic medium, would generate a radical cation. nih.govnih.gov The primary coupling is expected to occur between the nitrogen atom of one radical cation and the ortho or para position of another, with N-C coupling being a prevalent pathway. nih.gov The presence of the bulky 2-propoxy-ethanoate substituent may influence the regiochemistry of the coupling and the morphology of the resulting polymer. Theoretical studies on similar molecules like 4-aminodiphenylamine have shown that N-C coupling is a major reaction pathway, leading to the formation of linear oligomers and polymers. nih.gov This process allows for the synthesis of functionalized polyanilines, where the propanoate group can be used to tune solubility or for further post-polymerization modifications.

Transformations of the Ester Moiety

The ethyl propanoate group provides another site for chemical modification, primarily through reactions at the carbonyl carbon.

Transesterification Kinetics and Thermodynamic Analysis

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction can be catalyzed by either an acid or a base.

R-COOEt + R'-OH ⇌ R-COOR' + EtOH (where R is the 2-(4-aminophenoxy)propyl group)

The kinetics of this equilibrium reaction are typically second-order. In acid-catalyzed transesterification, the reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by another alcohol (e.g., methanol, propanol). Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide ion on the ester carbonyl, forming a tetrahedral intermediate.

Thermodynamically, the position of the equilibrium is governed by the relative stabilities of the reactants and products. If an alcohol with a lower boiling point (like ethanol) is removed from the reaction mixture, the equilibrium can be driven towards the formation of the new ester. Without removal of a product or use of a large excess of the new alcohol, the equilibrium constant is typically close to 1, as the bond energies of the initial and final esters are similar.

Selective Hydrolysis and Amidation Pathways

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-aminophenoxy)propanoic acid, under either acidic or basic conditions. epo.org

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl. The resulting carboxylate salt is resistant to further nucleophilic attack. Acidification in a separate step is required to obtain the free carboxylic acid. A patent describes the hydrolysis of a related compound, methyl 2-(4-acetylphenoxy)propanoate, using 2N NaOH under reflux, followed by acidification to yield the carboxylic acid. epo.org

Amidation: The ester can be converted directly to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, is often slower than hydrolysis and may require heating. The reaction involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol (B145695). This pathway is crucial for synthesizing poly(ether-amide)s, where a diamine monomer is reacted with a di-ester monomer. researchgate.net The synthesis of amide derivatives from the methyl esters of NSAIDs like ibuprofen (B1674241) has been demonstrated by reacting the ester with an amine in DMSO at elevated temperatures. google.com

The table below summarizes typical conditions for these transformations.

TransformationReagentsProductTypical ConditionsReference
Acid HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)2-(4-aminophenoxy)propanoic acidRefluxing with dilute acid. epo.org
Base HydrolysisNaOH or KOH, then H₃O⁺2-(4-aminophenoxy)propanoic acidRefluxing with aqueous base, followed by acidification. epo.org
AmidationR'R''NHN-R',N-R''-2-(4-aminophenoxy)propanamideHeating with amine, possibly in a solvent like DMSO. google.com

Reactions Involving the Ether Linkage

The ether linkage in this compound, specifically the aryl alkyl ether bond, is generally stable under many conditions, a characteristic that makes ethers useful as solvents for chemical reactions. openstax.org However, this bond can be cleaved under specific and often harsh conditions, primarily with strong acids. openstax.orgwikipedia.org

The most common method for cleaving ethers is through the use of strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.orglibretexts.org Hydrochloric acid (HCl) is typically not effective for this purpose. openstax.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the nature of the alkyl groups attached to the ether oxygen.

For an aryl alkyl ether like this compound, the cleavage mechanism is well-defined. The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile. In the case of aryl alkyl ethers, the nucleophilic attack occurs exclusively at the alkyl carbon (the carbon of the propanoate moiety), not the aromatic carbon. libretexts.orgyoutube.com This is because the sp²-hybridized carbon of the benzene ring is resistant to both SN2 (due to steric hindrance and electronic repulsion) and SN1 (due to the instability of the aryl cation) reactions. youtube.com

Therefore, the acidic cleavage of this compound is expected to yield 4-aminophenol (B1666318) and ethyl 2-halopropanoate. The reaction is initiated by the protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the chiral carbon of the propanoate group.

Reaction Scheme for Acidic Cleavage of the Ether Linkage:

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It is important to note that diaryl ethers are generally not cleaved by acids due to the strength and stability of the aryl-oxygen bonds. libretexts.org While the ether linkage in the title compound is robust, it is the primary site of reactivity outside of the ester and amino functionalities under strongly acidic conditions.

Stereochemical Stability and Epimerization Studies

The structure of this compound includes a chiral center at the C-2 position of the propanoate moiety. This gives rise to two enantiomers: (R)-Ethyl 2-(4-aminophenoxy)propanoate and (S)-Ethyl 2-(4-aminophenoxy)propanoate. The stereochemistry of such molecules can be a critical factor in their biological activity and their utility as chiral building blocks in organic synthesis. ontosight.ai

The stereochemical stability of this chiral center is a key consideration. Under neutral or mildly acidic or basic conditions, the stereocenter is generally stable. However, conditions that promote the formation of an enolate at the α-carbon can lead to epimerization or racemization.

For instance, treatment with a strong base could deprotonate the α-carbon, forming a planar enolate intermediate. Subsequent protonation of this enolate can occur from either face, leading to a mixture of both (R) and (S) enantiomers, a process known as epimerization if starting from an enantiomerically enriched sample, or racemization if a racemic mixture is formed.

While specific studies on the epimerization of this compound are not widely reported, studies on related systems, such as lactones and other esters with α-stereocenters, indicate that enolization is a viable pathway for epimerization. bris.ac.uk The propensity for this to occur would depend on the strength of the base, the temperature, and the solvent used. For example, a lactone-opened substrate is considered more amenable to enolization and subsequent epimerization compared to a more rigid cyclic structure. bris.ac.uk

The corresponding acid, 2-phenoxypropionic acid, is a well-known chiral compound, with both its racemic and enantiopure forms being commercially available and studied. nih.govnih.govsigmaaldrich.com This underscores the importance and stability of the chiral center in this class of molecules under normal conditions. Any synthetic or reactional protocol involving this compound would need to consider the potential for loss of stereochemical integrity under basic conditions.

Reaction Kinetics and Mechanistic Pathways Elucidation

The reactivity of this compound is dominated by the ester and amino functionalities. The kinetics and mechanisms of these reactions are generally well-understood from studies of analogous compounds.

Ester Hydrolysis: The hydrolysis of the ethyl ester group can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the reverse of Fischer esterification. libretexts.org It involves the initial protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. This is followed by proton transfer and elimination of ethanol to yield the carboxylic acid, 2-(4-aminophenoxy)propanoic acid. The reaction is typically first-order with respect to the ester and the acid catalyst. ias.ac.inyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and follows a nucleophilic acyl substitution mechanism. libretexts.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (a poor leaving group, but better than the hydroxide nucleophile) to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. youtube.com The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org

The table below shows representative kinetic data for the hydrolysis of similar esters, illustrating the effect of conditions on the reaction rate.

EsterConditionsRate Constant (k)Reference
Methyl PropionateSoil, 20°CHalf-life: varies (e.g., 27-92 days) researchgate.net
Various EstersAlkaline (NaOH)Second-order rate constants vary chemrxiv.org
N-benzoylglycine methyl esterPapain-catalyzedkcat/Km values available nih.gov

This table presents data for analogous compounds to illustrate general kinetic principles.

Reactions of the Amino Group: The primary aromatic amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization. A particularly relevant reaction is the intramolecular aminolysis of the ester.

Intramolecular Aminolysis: In some α-amino acid esters, the terminal amino group can act as an intramolecular nucleophile, attacking the ester carbonyl. nih.gov For this compound, this would be an intermolecular reaction with another molecule unless a reaction is designed to promote this. However, in the context of prodrug design, such intramolecular reactions are crucial. For instance, α-amino acid ester prodrugs of camptothecins undergo a non-enzymatic conversion involving intramolecular nucleophilic attack by the amine on the lactone (a cyclic ester). nih.gov

Amide Formation (Aminolysis): The ester can react with other amines to form amides. This reaction, known as aminolysis, proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com The reaction can be slow due to the poor leaving group nature of the alkoxy group and is often catalyzed by acids. rhhz.net Computational studies have explored both stepwise and concerted mechanisms for acid-catalyzed ester aminolysis. rhhz.net

The study of these reaction kinetics and mechanistic pathways is essential for controlling the chemical transformations of this compound and for designing its applications in various chemical syntheses.

Computational and Theoretical Chemistry of Ethyl 2 4 Aminophenoxy Propanoate

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ether and ester groups in Ethyl 2-(4-aminophenoxy)propanoate means that the molecule can exist in multiple conformations. lumenlearning.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com

The rotation around the various single bonds in this compound, such as the C-O bonds of the ether and ester groups and the C-C bond of the propanoate chain, will have associated energy barriers. rsc.orgacs.org These rotational barriers determine the flexibility of the molecule and the relative populations of its different conformers at a given temperature. acs.orgresearchgate.net

Computational methods can be used to map the potential energy surface by systematically rotating specific bonds and calculating the energy at each step. This would reveal the most stable (lowest energy) conformations and the transition states connecting them. For example, the relative orientation of the ethyl group and the carbonyl group in the ester function will have preferred arrangements to minimize steric hindrance. acs.org Similarly, the orientation of the propanoate group relative to the phenoxy ring will be influenced by steric and electronic interactions. rsc.org

Intramolecular interactions, such as hydrogen bonding (if any) or dipole-dipole interactions, can also play a crucial role in stabilizing certain conformations. msu.edu For instance, an interaction between the amine protons and the ether or ester oxygen atoms could influence the conformational preference.

Illustrative Rotational Barrier Data:

The following table presents hypothetical rotational energy barriers for key bonds in a molecule with similar functional groups.

BondRotational Barrier (kcal/mol)
Ar-O (Ether)2-5
O-C (Ester)8-12
C-C (Propanoate)3-6

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Solvation models, both implicit and explicit, are used in computational chemistry to account for these effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute molecule. For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment.

Explicit solvation models involve including a number of solvent molecules in the calculation and treating them quantum mechanically or with molecular mechanics. This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group and water molecules. tandfonline.comresearchgate.net Molecular dynamics (MD) simulations with explicit solvent can be used to explore the conformational landscape of the molecule in solution over time. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. acs.orgresearchgate.netnih.gov The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). wisc.edu These predictions can be invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated using DFT. nih.gov These can be used to generate a theoretical IR spectrum. spectroscopyonline.comorgchemboulder.com By comparing the calculated spectrum to an experimental one, the characteristic vibrational modes of the molecule, such as the C=O stretch of the ester, the N-H stretches of the amine, and the C-O stretches of the ether and ester, can be identified. spectroscopyonline.comquimicaorganica.orgyoutube.com

Illustrative Predicted Spectroscopic Data:

The following table presents hypothetical predicted NMR and IR data for this compound.

SpectroscopyPredicted ParameterValue
¹H NMRChemical Shift (aromatic protons)6.5-7.5 ppm
¹H NMRChemical Shift (amine protons)3.5-4.5 ppm
¹³C NMRChemical Shift (carbonyl carbon)170-175 ppm
IRC=O Stretch (ester)1730-1750 cm⁻¹
IRN-H Stretch (amine)3300-3500 cm⁻¹
IRC-O Stretch (ether/ester)1000-1300 cm⁻¹

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

While experimental Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, computational predictions of NMR chemical shifts serve as a powerful complementary tool for assigning complex spectra and validating proposed structures.

Currently, specific computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound are not available in the reviewed literature. However, experimental NMR data for the analogous compound, Ethyl 2-(4-aminophenoxy)acetate, have been reported. mdpi.com These experimental values provide a foundational reference for the expected chemical shifts in the aromatic and ethyl ester portions of the molecule, which are structurally identical to this compound.

For Ethyl 2-(4-aminophenoxy)acetate in DMSO-d₆, the following experimental chemical shifts were observed:

¹H NMR (500 MHz, DMSO-d₆) δH: 6.62 (d, J = 9.0 Hz, 2H, Ar-H), 6.47 (d, J = 9.0 Hz, 2H, Ar-H), 4.65 (s, 2H, NH₂), 4.55 (s, 2H, ArO-CH₂-CO), 4.12 (q, J = 7.0 Hz, 2H, O-CH₂CH₃), 1.18 (t, J = 7.0 Hz, 3H, O-CH₂CH₃). mdpi.com

¹³C NMR (125 MHz, DMSO-d₆) δC: 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1. mdpi.com

The key difference in the NMR spectra of this compound would arise from the substitution at the alpha-carbon of the propanoate group, which would introduce a methine (CH) and a methyl (CH₃) group, leading to different splitting patterns and chemical shifts in that region of the molecule.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational frequency analysis through computational methods, such as Density Functional Theory (DFT), allows for the prediction and interpretation of Infrared (IR) and Raman spectra. These techniques are fundamental in identifying functional groups and understanding the vibrational modes of a molecule.

As with NMR predictions, specific computational vibrational frequency analyses for this compound were not found in the surveyed literature. Such an analysis would typically involve optimizing the molecular geometry and calculating the harmonic frequencies. The resulting predicted spectra, when compared with experimental data, can confirm the molecular structure and provide a detailed assignment of the vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For instance, characteristic vibrational frequencies for the N-H stretches of the amine group, C=O stretch of the ester, C-O stretches of the ether and ester linkages, and aromatic C-H and C=C vibrations would be expected. nih.govscirp.org

Electronic Transition Predictions for UV-Vis Spectroscopy

Time-dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It provides information about the electronic transitions between molecular orbitals.

For the analogous compound, Ethyl 2-(4-aminophenoxy)acetate, a study by Altowyan et al. (2022) reported both experimental and TD-DFT calculated UV/Vis spectra. mdpi.com The experimental spectrum showed two absorption bands at 299 nm and 234 nm. mdpi.comresearchgate.net The TD-DFT calculations successfully predicted these bands at 286 nm and 226 nm, respectively. mdpi.comresearchgate.netjyu.fi

The calculated electronic transitions were assigned as follows:

The band at 286 nm was primarily attributed to the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition, accounting for 95% of the transition. mdpi.comresearchgate.net

The band at 226 nm was assigned to the HOMO → LUMO+2 transition, contributing 86%. mdpi.comresearchgate.net

These transitions are characteristic of π-π* excitations within the aromatic system. mdpi.com Given the structural similarity, it is anticipated that this compound would exhibit a comparable UV-Vis spectrum, with absorption maxima in similar regions, corresponding to analogous electronic transitions.

Table 1: Experimental and Calculated UV/Vis Spectral Data for Ethyl 2-(4-aminophenoxy)acetate

Spectral Band Experimental λmax (nm) mdpi.comresearchgate.net Calculated λmax (nm) mdpi.comresearchgate.net Oscillator Strength (f) mdpi.comresearchgate.net Assignment mdpi.comresearchgate.net
1 299 286 0.068 HOMO → LUMO (95%)
2 234 226 0.294 HOMO → LUMO+2 (86%)

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling transition states and mapping reaction pathways. This allows for a deeper understanding of the kinetics and thermodynamics of chemical transformations.

Catalytic Cycle Simulations

For reactions that are catalyzed, computational modeling can be used to simulate the entire catalytic cycle. This involves identifying all intermediates and transition states and determining the energetics of each step.

No information regarding catalytic cycle simulations for reactions involving this compound was found in the searched literature. Such simulations would be pertinent if the compound were used as a substrate or a ligand in a catalytic process, providing a molecular-level understanding of the catalyst's role and the mechanism of action.

Advanced Spectroscopic Characterization Techniques for Ethyl 2 4 Aminophenoxy Propanoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of ethyl 2-(4-aminophenoxy)propanoate in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR experiments are essential for complete and definitive assignments.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

A complete assignment of all proton and carbon signals in this compound is achieved through a combination of 2D NMR experiments. These experiments reveal through-bond and through-space correlations, allowing for the precise mapping of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY would show a clear correlation between the methyl protons and the methylene (B1212753) protons of the ethyl group, as well as between the methine proton and the methyl protons of the propanoate moiety. It would also confirm the coupling between adjacent aromatic protons on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the carbon of the ethyl group's methyl would be correlated with the corresponding methyl proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This experiment is vital for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the aromatic protons to the ether-linked carbon of the propanoate group, and from the protons of the ethyl group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. In this compound, NOESY could reveal through-space interactions between the protons of the propanoate side chain and the aromatic ring protons, offering insights into the preferred orientation of the side chain relative to the ring.

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally related compounds.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key 2D NMR Correlations
Ethyl-CH₃~1.2~14.0COSY to Ethyl-CH₂; HMBC to Ethyl-CH₂ and Carbonyl C
Ethyl-CH₂~4.1~61.0COSY to Ethyl-CH₃; HMBC to Ethyl-CH₃ and Carbonyl C
Propanoate-CH~4.7~72.0COSY to Propanoate-CH₃; HMBC to Carbonyl C and Aromatic C-O
Propanoate-CH₃~1.6~18.0COSY to Propanoate-CH; HMBC to Propanoate-CH and Carbonyl C
Carbonyl C=O-~172.0HMBC from Ethyl-CH₂ and Propanoate-CH
Aromatic C-O-~152.0HMBC from Aromatic H and Propanoate-CH
Aromatic C-N-~141.0HMBC from Aromatic H and NH₂
Aromatic CH (ortho to O)~6.8~116.0COSY to adjacent Aromatic H; HMBC to C-O and C-N
Aromatic CH (ortho to N)~6.6~115.0COSY to adjacent Aromatic H; HMBC to C-N and C-O
Amino NH₂~3.5 (broad)-HMBC to Aromatic C-N

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound. Specifically, the rotation around the C-O ether bond and the C-N bond of the aniline (B41778) moiety can be investigated. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals may broaden and coalesce into a single averaged signal. Analysis of these line shape changes allows for the determination of the energy barriers to rotation and provides valuable information about the flexibility and conformational preferences of the molecule.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides detailed structural information about this compound in its solid form, which can exist in crystalline or amorphous states. Unlike solution-state NMR, ssNMR can distinguish between different polymorphs (crystalline forms) of the compound, which may exhibit different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. Furthermore, ssNMR can probe the intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass measurement. This exact mass can then be used to calculate the elemental formula of the molecule, confirming its identity. Additionally, the high resolution of this technique allows for the analysis of the isotopic pattern of the molecular ion, which arises from the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The observed isotopic pattern can be compared with the theoretical pattern for the proposed elemental formula, providing further confidence in the structural assignment.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule of this compound. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

Common fragmentation pathways for esters and ethers would be expected. Key fragmentation patterns for this compound would likely include:

Loss of the ethyl group: Cleavage of the ester ethyl group.

Loss of ethanol (B145695): A rearrangement reaction leading to the elimination of an ethanol molecule.

Cleavage of the propanoate side chain: Fragmentation at the ether linkage.

Decarboxylation: Loss of CO₂ from the ester group.

The following table outlines some of the expected major fragment ions in the MS/MS spectrum of protonated this compound.

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺Protonated molecular ion
[M+H - C₂H₄]⁺Loss of ethene from the ethyl ester
[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl ester
[C₉H₁₀NO₂]⁺Cleavage of the ethyl ester group
[C₆H₇NO]⁺Cleavage of the propanoate side chain

Ion Mobility Mass Spectrometry for Conformational Isomer Analysis

Ion mobility mass spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govnih.gov This technique can be used to separate and characterize different conformational isomers of this compound that may exist in the gas phase. nih.govnih.gov Different conformers will have different collision cross-sections (CCS), which is a measure of their effective size. By measuring the drift time of the ions through a gas-filled chamber, their CCS values can be determined. This information can provide insights into the three-dimensional structure and flexibility of the molecule in the absence of solvent. For a molecule like this compound, IM-MS could potentially distinguish between conformers arising from rotation around the ether and aniline bonds, complementing the information obtained from dynamic NMR studies. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by probing the vibrational modes of its constituent chemical bonds.

IR and Raman spectroscopy are instrumental in identifying the key functional groups within the this compound molecule. The presence of the primary amine (-NH2), ester (C=O, C-O), and aromatic ether (Ar-O-C) functionalities gives rise to characteristic absorption and scattering bands.

The N-H stretching vibrations of the primary amine are typically observed in the 3400-3250 cm⁻¹ region of the IR spectrum, often appearing as a doublet. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups are expected in the 3100-2850 cm⁻¹ range. A strong absorption band corresponding to the ester carbonyl (C=O) stretching is a prominent feature, generally appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages produce distinct bands in the 1300-1000 cm⁻¹ region.

Hydrogen bonding, both intermolecular and intramolecular, can significantly influence the position and shape of the N-H and C=O stretching bands. For instance, intermolecular hydrogen bonding between the amine protons and the carbonyl oxygen of neighboring molecules can lead to a broadening and red-shifting (lower frequency) of these bands.

A detailed analysis of the vibrational spectra allows for a comprehensive understanding of the molecular structure and intermolecular interactions.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3400-3250
Aromatic/Aliphatic C-HC-H Stretch3100-2850
Ester (C=O)C=O Stretch1750-1735
Aromatic RingC=C Stretch1600-1450
Ester/Ether (C-O)C-O Stretch1300-1000

In the synthesis of this compound, for example, through the reduction of a nitro-precursor, IR spectroscopy can be employed to monitor the reaction progress. By tracking the disappearance of the characteristic nitro group stretching vibrations (typically around 1550 and 1350 cm⁻¹) and the concurrent appearance of the amine N-H stretching bands, the conversion of the starting material to the final product can be quantified. This is often achieved by creating a calibration curve that correlates the absorbance of a specific peak with the concentration of the analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound. The molecule's chromophore, which is primarily the p-aminophenoxy group, absorbs light in the UV region, leading to the promotion of electrons from lower to higher energy molecular orbitals.

For a closely related compound, Ethyl 2-(4-aminophenoxy)acetate, experimental UV/Vis spectra have shown two distinct absorption bands at approximately 299 nm and 234 nm. mdpi.com These are attributed to π → π* transitions within the benzene (B151609) ring, which is conjugated with the lone pair of electrons on both the amino and ether oxygen atoms. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) for the acetate (B1210297) analogue support these findings, assigning the band at a calculated 286 nm to the HOMO→LUMO transition and the band at 226 nm to a HOMO→LUMO+2 transition. mdpi.com It is expected that this compound would exhibit a very similar UV-Vis absorption profile due to the identical chromophoric system.

Table 2: Experimental and Calculated UV-Vis Spectral Data for the Structurally Similar Ethyl 2-(4-aminophenoxy)acetate

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Assigned Transition
2992860.068HOMO→LUMO
2342260.294HOMO→LUMO+2

Data obtained from studies on Ethyl 2-(4-aminophenoxy)acetate, which is expected to have a similar electronic structure. mdpi.com

X-Ray Crystallography for Single Crystal and Powder Diffraction Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions.

Powder X-ray diffraction (PXRD) could also be applied to analyze polycrystalline samples of this compound to assess its crystallinity, identify different polymorphic forms, and determine unit cell parameters.

Table 3: Crystallographic Data for the Analogue Compound, Ethyl 2-(4-aminophenoxy)acetate

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2104(6)
b (Å)10.3625(9)
c (Å)11.9562(9)
α (°)101.787(7)
β (°)91.849(6)
γ (°)102.755(7)
Volume (ų)968.02(14)

This data is for the analogue compound Ethyl 2-(4-aminophenoxy)acetate and serves as a reference. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, with positive and negative Cotton effects at the wavelengths of the chromophore's electronic transitions. Therefore, CD spectroscopy can be used to:

Determine the absolute configuration of a purified enantiomer by comparing its experimental CD spectrum with that predicted by theoretical calculations.

Assess the enantiomeric purity of a sample. The magnitude of the CD signal is proportional to the enantiomeric excess.

Study conformational changes in the molecule that may affect the chiral environment of the chromophore.

While specific CD spectral data for this compound is not available in the current literature, the presence of the aminophenoxy chromophore, which absorbs in the UV region, makes this compound an excellent candidate for analysis by CD spectroscopy.

Sophisticated Analytical Methodologies for Ethyl 2 4 Aminophenoxy Propanoate in Research Contexts

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is the cornerstone of purification and purity analysis in organic synthesis. The choice of technique and detector is dictated by the physicochemical properties of Ethyl 2-(4-aminophenoxy)propanoate and the potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The selection of the detector is critical for obtaining comprehensive information about the sample.

Diode Array Detector (DAD): The presence of an aromatic ring in this compound makes it an ideal candidate for UV-Vis detection. A Diode Array Detector (DAD) provides the advantage of acquiring a full UV-Vis spectrum for each peak in the chromatogram. This is invaluable for peak identification and purity assessment, as it allows for the detection of co-eluting impurities with different UV spectra. For aromatic amines, DAD can be a powerful tool for both quantification and initial identification based on their characteristic absorbance maxima. lcms.czmdpi.comchromatographyonline.com A typical HPLC-DAD method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsemanticscholar.org

Evaporative Light Scattering Detector (ELSD): While the aromatic ring allows for UV detection, some potential impurities in the synthesis of this compound might lack a significant chromophore. In such cases, an Evaporative Light Scattering Detector (ELSD) offers a near-universal detection method. labmanager.comresearchgate.netpharmtech.comwikipedia.org The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. wikipedia.org This makes it suitable for detecting a wide array of compounds, irrespective of their optical properties. researchgate.netpharmtech.com It is particularly advantageous when analyzing for non-chromophoric starting materials or by-products.

Mass Spectrometry (MS): Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest level of specificity and sensitivity. This technique is instrumental for the definitive identification of this compound and for the characterization of trace-level impurities. uu.nlnih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the analyte and its fragments, offering unambiguous structural information. For phenoxypropanoate derivatives and aromatic amines, LC-MS/MS can be employed for targeted analysis of known impurities or for screening for unknown, potentially genotoxic, impurities. uu.nlresearchgate.net

A representative HPLC-MS/MS analysis of a related phenoxypropanoate derivative is detailed in the table below.

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15-100% B over 60 minutes
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Tandem Mass Spectrometry (MS/MS)
Detection Full scan and product ion scan modes

This table is illustrative and based on methods for similar compounds. mdpi.comsemanticscholar.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the polarity and lower volatility of this compound, direct analysis by GC can be challenging. However, through derivatization, its volatility can be significantly increased, making it amenable to GC analysis. youtube.comyoutube.comsigmaaldrich.com

Derivatization of the primary amine and any potential hydrolysis to the carboxylic acid can be achieved through reactions like silylation or acylation. youtube.comyoutube.comsigmaaldrich.commdpi.com For instance, reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can convert the polar N-H bond into a less polar N-Si bond, improving its chromatographic properties. sigmaaldrich.com GC-MS can then be used for the separation and identification of these derivatives, providing high resolution and sensitivity for trace analysis of volatile impurities. sigmaaldrich.commdpi.com

Since this compound possesses a chiral center at the propanoate moiety, the determination of its enantiomeric purity is crucial, especially in contexts where stereospecific interactions are important. Chiral chromatography is the definitive method for separating and quantifying the individual enantiomers. nih.govcsfarmacie.czphenomenex.com

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. csfarmacie.czphenomenex.com Polysaccharide-based CSPs are widely used and have shown success in separating a broad range of chiral compounds. phenomenex.com The separation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. csfarmacie.cz The ratio of the peak areas of the two enantiomers allows for the precise determination of the enantiomeric excess (e.e.). For aryloxyphenoxypropanoic acids, which are structurally similar, baseline separation of the R- and S-isomers has been successfully achieved using a glycopeptide-based CSP. nih.gov

An example of a chiral HPLC method for a related compound is outlined below.

ParameterValue
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Varies depending on the CSP (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives)
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate Typically 0.5-1.5 mL/min
Temperature Controlled, often at room temperature

This table is illustrative and based on methods for similar compounds. nih.gov

Quantitative Analysis for Yield Determination and Reaction Monitoring

Beyond chromatographic purity, accurate quantification is essential for determining reaction yields and for real-time monitoring of reaction progress.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte. emerypharma.combruker.comnih.govyoutube.comnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com

For the qNMR analysis of this compound, a known amount of an internal standard with a well-resolved signal is added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated. emerypharma.com This technique is highly accurate and provides structural confirmation simultaneously with quantification. nih.gov

The purity of this compound can be determined using the following formula:

Generated code

Where:

I = integral value of the signal

N = number of protons for the integrated signal

M = molar mass

m = mass

P = purity of the standard

'analyte' refers to this compound and 'std' refers to the internal standard.

Titration is a classic and highly accurate method for quantitative analysis. khanacademy.org Given the presence of a basic primary aromatic amine group in this compound, an acid-base titration can be employed for its quantification. khanacademy.orgyoutube.comyoutube.comyoutube.com

The sample containing this compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong acid, such as hydrochloric acid. youtube.com The endpoint of the titration, where the moles of acid are stoichiometrically equivalent to the moles of the basic amine, can be determined using a colorimetric indicator or, more precisely, with a potentiometric sensor that monitors the pH change. youtube.com This method is particularly useful for determining the molarity of a solution of the compound or for assaying the purity of a bulk sample.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a foundational technique used to determine the elemental composition of a sample. It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound. The experimental results are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves as a critical checkpoint for verifying the stoichiometry of the synthesized molecule and is a primary indicator of its purity.

For this compound, with the molecular formula C₁₁H₁₅NO₃, the theoretical elemental composition is calculated from its molecular weight (209.24 g/mol ). Any significant deviation between the found and calculated values would suggest the presence of impurities, residual solvents, or an incorrect molecular structure. In research, the close agreement of these values is a prerequisite for a compound's acceptance for further study. For instance, a study on the closely related compound, ethyl-2-(4-aminophenoxy) acetate (B1210297), demonstrated the power of this technique by showing the found values (C 61.50%, H 6.72%, N 7.21%) were in excellent agreement with the calculated values (C 61.53%, H 6.71%, N 7.18%). mdpi.com

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Thermal Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. nih.gov Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful thermal analysis techniques used in the characterization of pharmaceutical compounds. nih.govnih.gov

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. This analysis provides critical information about the thermal stability and decomposition profile of this compound. A TGA thermogram plots mass loss against temperature, revealing the temperatures at which different parts of the molecule degrade. For example, analysis of aminophylline (B1665990) shows a distinct two-stage decomposition, with the first mass loss corresponding to the ethylenediamine (B42938) component and the second to the theophylline (B1681296) component. nih.gov A similar multi-stage decomposition would be expected for this compound, likely involving the initial loss of the ethyl group followed by the degradation of the propanoate chain and finally the aminophenoxy core at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is highly sensitive to phase transitions, such as melting (endothermic) and crystallization (exothermic), as well as glass transitions. nih.gov For this compound, a DSC scan would reveal its melting point, which is a key physical constant and indicator of purity. The sharpness of the melting peak provides information about the crystalline nature of the compound. For comparison, the related compound ethyl 2-(4-aminophenoxy)acetate exhibits a melting point between 56-58 °C. mdpi.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques are powerful analytical methods that couple a separation technique with a spectroscopic detection technique, providing a multi-dimensional analysis of complex mixtures. chemijournal.comijnrd.org For the comprehensive analysis of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry. saspublishers.com This technique is ideal for determining the purity of this compound, identifying and quantifying synthetic impurities, and studying its metabolic fate. In a typical LC-MS analysis, the compound is first separated from other components in a mixture on a chromatographic column. The eluting compound then enters the mass spectrometer, where it is ionized (e.g., via Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the compound, confirming its identity. Tandem mass spectrometry (MS/MS) can further fragment the molecule to yield structural information, which is invaluable for the unambiguous identification of the compound and its byproducts. nih.gov The analysis of structurally related phenoxypropionic herbicides by LC-MS demonstrates the utility of this approach, often employing a C18 column and a water/acetonitrile mobile phase. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique that separates volatile compounds in the gas phase before detection by mass spectrometry. chemijournal.com While this compound may require derivatization to increase its volatility for GC analysis, this technique can provide excellent separation efficiency and detailed mass spectral data for structural elucidation.

Intellectual Property and Patent Landscape Surrounding Ethyl 2 4 Aminophenoxy Propanoate

Analysis of Patented Synthetic Routes and Process Innovations

The synthesis of Ethyl 2-(4-aminophenoxy)propanoate and related compounds has been the subject of various patents, with innovation focused on improving yield, economic viability, and safety.

A key patent in this area is EP 0334598 A2 , filed by Hoechst Celanese Corporation. This patent details a method for synthesizing 2-(4-aminophenoxy)alkanoic acids and their esters. The process involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by a Beckmann Rearrangement and subsequent solvolysis. epo.org This method was presented as an improvement over prior art, which suffered from poor yields or safety concerns. For instance, one earlier method involved the sequential condensation of 4-nitrophenol (B140041) with 2-halopropanoic acid esters followed by reduction, a process that yields moderate results and involves nitrophenol salts that can be explosive if dried, especially with heat. epo.org Another prior method, reacting 2-halo propionic acids with 4-acetaminophenol, was also deemed economically disadvantageous. epo.org The Hoechst Celanese patent aimed to overcome these deficiencies, claiming a high conversion rate of 90% to 99% and high selectivity. epo.org

The patented process can be summarized in key steps:

Reaction: A hydroxyaromatic ketone is reacted with a substituted ester like ethyl 2-chloropropanoate. epo.org

Beckmann Rearrangement: The intermediate product undergoes a Beckmann Rearrangement.

Solvolysis: The final step is solvolysis to produce the desired 2-(4-aminophenoxy)alkanoic acid or ester, such as this compound. epo.org

A specific example in the patent describes hydrolyzing Ethyl 2-(4-acetamidophenoxy)propanoate to obtain this compound with a 95% yield. epo.org

Table 1: Patented Synthetic Routes for Aminophenoxy Alkanoic Esters
Patent/SourceMethod SummaryKey ReactantsReported Advantages/Disadvantages
EP 0334598 A2Reaction of hydroxyaromatic ketone, followed by Beckmann Rearrangement and solvolysis.Hydroxyaromatic ketone, Ethyl 2-chloropropanoateAdvantage: High yield (95% in one example) and overcomes deficiencies of prior art. epo.org
Prior Art (cited in EP 0334598 A2)Condensation of 4-nitrophenol with 2-halopropanoic acid ester, followed by reduction.4-nitrophenol, 2-halopropanoic acid esterDisadvantages: Moderate yields, potential explosion hazard of nitrophenol salts. epo.org
Prior Art (cited in EP 0334598 A2)Reaction of 2-halo propionic acids with 4-acetaminophenol under basic conditions.2-halo propionic acid, 4-acetaminophenolDisadvantage: Economically disadvantageous due to poor yield. epo.org
CN102731306A (Related Compound)Esterification of 2-(4-hydroxyphenoxy) propionic acid with ethanol (B145695).2-(4-hydroxyphenoxy) propionic acid, EthanolAdvantages: Simple operation, low cost, less pollution. google.com

Trends in Patent Filings and Licensing in Related Chemical Fields

The patent landscape for this compound is heavily influenced by broader trends in the agrochemical industry. A dominant theme is the wave of patent expiries for major agrochemical active ingredients.

Between 2021 and 2028, patents on numerous key active ingredients are expiring, opening the market to generic manufacturers. global-agriculture.com This shift significantly increases competition, drives down prices for farmers, and creates a surge in demand for the off-patent intermediates required to produce these generic pesticides. asiaiplaw.comagribusinessglobal.com For instance, a 2022 study noted that out of the top 20 global pesticides, only two remained under patent. agropages.com This trend presents a major opportunity for chemical manufacturers specializing in intermediates like this compound.

Key trends include:

Shift to Generics: The agrochemical market is increasingly driven by off-patent/generic pesticides, which account for a majority of the market share globally. agribusinessglobal.comagropages.com

Geographic Focus: Patent filings for new agrochemicals are concentrated in developed regions like the U.S., Europe, and China, which have strong agricultural patent laws. asiaiplaw.com However, the manufacturing of generic products and their intermediates is a global enterprise.

Declining New Chemistry: The rate of new active ingredient introductions has slowed, partly due to the high costs of R&D and regulation, as well as a shift in focus toward genetically modified traits. nih.gov This places greater reliance on existing, often off-patent, chemical solutions and their intermediates.

Innovation in Formulation: As patents on active ingredients expire, companies may seek new patents on novel formulations to extend product lifecycles and maintain a competitive edge. nih.govgoogle.com

Licensing in this field often involves agreements between the original patent holders of active ingredients and other companies, or between intermediate suppliers and the manufacturers of the final generic products. As more patents expire, the market for intermediates is expected to become more competitive, potentially leading to more strategic partnerships and licensing to secure supply chains.

Freedom-to-Operate Analysis for Research and Development

A Freedom-to-Operate (FTO) analysis is essential before commencing research or commercial production involving this compound. scienceopen.compatent-art.com This analysis determines the risk of infringing on existing patents. wipo.int

For this specific compound, an FTO analysis would involve several key steps:

Patent Search: A thorough search for active patents covering the synthesis process, the compound itself (unlikely to be patented in isolation), and its specific use as an intermediate for a particular end-product.

Jurisdictional Analysis: Patents are country-specific. The FTO analysis must be conducted for each target market where the compound or the final product will be manufactured, used, or sold. patent-art.com

Claim Analysis: The core of an FTO analysis is dissecting the claims of relevant patents. For a synthetic process, one must determine if the intended manufacturing route is covered by an existing patent's claims. For an application, the analysis must confirm that its use as an intermediate for a specific herbicide (e.g., a generic version of Quizalofop-p-ethyl) does not infringe on any active patents in that jurisdiction.

Legal Status Review: It is crucial to verify the current legal status of any identified patents. For example, European patent EP 0334598 A3 , which covers a key synthetic route, is listed as "withdrawn." google.com This means it is no longer in force and the described process would be in the public domain, providing freedom to operate for that specific method.

Given the age of the foundational patents for many AOPP herbicides and their intermediates, many have likely expired or been withdrawn. However, newer patents may exist for process improvements or novel formulations. google.com An FTO analysis is a dynamic process and must be updated regularly, as new patents are constantly being filed and granted. scienceopen.comwipo.int For any commercial venture, consulting with a qualified patent attorney is a critical final step after conducting a preliminary technical analysis. scienceopen.com

Future Research Directions and Emerging Paradigms for Ethyl 2 4 Aminophenoxy Propanoate Chemistry

Exploration of Novel Reactivity and Functional Group Transformations

The inherent reactivity of ethyl 2-(4-aminophenoxy)propanoate, characterized by its primary aromatic amine, ester, and ether functionalities, offers a rich landscape for chemical modifications. Future research will likely focus on exploiting these functional groups to synthesize a diverse array of novel molecules.

The primary amine group is a key site for a multitude of transformations. Beyond simple acylation or alkylation, future work could explore more complex derivatizations. For instance, diazotization of the amine followed by Sandmeyer-type reactions could introduce a wide range of substituents on the aromatic ring, including halogens, cyano, and hydroxyl groups. Furthermore, the amine can serve as a directing group in ortho-metalation reactions, enabling the introduction of functional groups at the positions adjacent to the amino group. The development of novel Schiff bases through condensation with various aldehydes and ketones could lead to new ligands for coordination chemistry or biologically active compounds.

The ester functionality also presents opportunities for further transformations. Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward transformation that opens up a new set of reactions. The resulting carboxylic acid can be converted to acid chlorides, amides, or other esters, providing access to a wide range of derivatives with potentially new properties. For example, the synthesis of amide derivatives with chiral amines could lead to new enantiomerically pure compounds with applications in asymmetric synthesis or as chiral resolving agents.

The ether linkage, while generally stable, could be a target for cleavage under specific conditions, allowing for the release of the 4-aminophenol (B1666318) moiety. This could be particularly relevant in the design of prodrugs or controlled-release systems.

Integration into Advanced Catalytic Cycles and Methodologies

The structural features of this compound make it an attractive candidate for applications in catalysis, either as a ligand or as a catalytic species itself.

The presence of both a soft donor (amine) and a hard donor (ester oxygen) makes it a potential bidentate ligand for various transition metals. Future research could focus on the synthesis and characterization of metal complexes of this compound and their evaluation as catalysts in a range of organic transformations. For example, palladium complexes could be investigated for their catalytic activity in cross-coupling reactions, while rhodium or ruthenium complexes could be explored for hydrogenation or hydroformylation reactions. The chiral center in the propanoate moiety could also be exploited in asymmetric catalysis, where the ligand could induce enantioselectivity in the catalyzed reaction.

Furthermore, the amine group of this compound can be functionalized to create more sophisticated ligand systems. For instance, reaction with phosphines containing a leaving group could lead to the formation of phosphine-amine ligands, which are known to be effective in various catalytic applications.

Development of Smart Materials and Responsive Systems

"Smart" or "intelligent" polymers are materials that can respond to external stimuli, such as changes in pH, temperature, or light, by altering their physical or chemical properties. rsc.orgneuroquantology.commdpi.comdoe.gov The incorporation of the this compound moiety into polymer structures could lead to the development of novel smart materials with tailored functionalities.

The primary amine group is pH-responsive and can be protonated at low pH. This change in charge can induce conformational changes in a polymer chain, leading to swelling or shrinking of the material. This property could be exploited to develop pH-sensitive hydrogels for drug delivery applications, where the drug is released in the acidic environment of a tumor or inflamed tissue. acs.orgnih.gov

The aromatic ring and the ester group can also be functionalized with photo-responsive or thermo-responsive groups. For example, the incorporation of azobenzene (B91143) units could lead to light-responsive materials that change their shape or properties upon irradiation with light of a specific wavelength. researchgate.net Similarly, the incorporation of poly(N-isopropylacrylamide) (PNIPAM) chains could impart temperature-responsive behavior. nih.gov

The development of such stimuli-responsive materials based on this compound could have applications in various fields, including biomedicine, sensors, and actuators. researchgate.netnih.govnih.gov

Sustainable and Circular Economy Approaches in Synthesis and Application

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. dkshdiscover.comspecchemonline.compwc.comciexsummit.comrenewablematter.eu Future research on this compound will likely focus on developing more sustainable synthetic routes and exploring applications that align with a circular economy model.

A reported synthesis of the closely related ethyl 2-(4-aminophenoxy)acetate involves a facile and low-cost procedure using a consecutive reduction of p-nitrophenoxy acetate (B1210297) with NH4Cl/Fe. researchgate.netmdpi.comjyu.firesearchgate.net This method is considered safer and cheaper than previously reported methods using H2 and Pd/C. mdpi.com Future work could focus on further optimizing this synthesis to minimize waste and energy consumption. This could involve exploring the use of greener solvents, developing more efficient catalysts, and implementing continuous flow processes. cardiff.ac.uknih.govnih.govnih.govrsc.orgyoutube.comresearchwithnj.comrsc.org

In terms of a circular economy, research could explore the potential for recycling and reusing materials derived from this compound. For example, if the compound is used to create a polymer, methods for depolymerizing the material back to its monomeric components could be investigated. This would allow for the recovery and reuse of the valuable aminophenoxypropanoate building block, reducing the need for virgin materials and minimizing waste.

Advancements in Characterization and Analytical Techniques for Complex Systems

The comprehensive characterization of this compound and its derivatives, as well as the complex systems in which they are employed, will require the use of advanced analytical techniques.

While standard techniques like NMR and mass spectrometry are essential for routine characterization, more advanced methods will be needed to probe the structure and dynamics of these systems in greater detail. For instance, two-dimensional NMR techniques like COSY and NOESY have already been used to confirm the structure of ethyl 2-(4-aminophenoxy)acetate. researchgate.netmdpi.comjyu.fi Future studies could employ more advanced NMR techniques, such as solid-state NMR, to characterize polymeric materials or other solid-state forms of these compounds. nih.govipb.ptresearchgate.netresearchgate.netyoutube.com

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, will be particularly valuable for analyzing complex mixtures containing this compound and its derivatives. chromatographytoday.comnih.govsaspublishers.comresearchgate.netchromatographyonline.com For example, liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify the components of a reaction mixture, while gas chromatography-mass spectrometry (GC-MS) can be used to analyze volatile derivatives.

In-situ monitoring techniques will also play a crucial role in understanding the reaction mechanisms and kinetics of processes involving this compound. Techniques like in-situ infrared spectroscopy or Raman spectroscopy can provide real-time information about the changes in chemical bonds during a reaction, offering valuable insights into the reaction pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-aminophenoxy)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-aminophenol and ethyl 2-bromopropanoate. A base (e.g., K₂CO₃) in acetone or ethanol under reflux conditions facilitates the reaction, achieving yields up to 95% . Variations in solvent polarity (e.g., DMF vs. acetone) and stoichiometric ratios of reactants can impact reaction efficiency. For example, excess 4-aminophenol may reduce side reactions but requires careful purification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the ester carbonyl (δ ~170 ppm) and aromatic protons (δ 6.5–7.5 ppm) from the 4-aminophenyl group. Splitting patterns distinguish para-substitution .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group) confirm the structure .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation; monitor airborne concentrations with gas detectors.
  • Emergency measures: Eye wash stations and showers must be accessible. Contaminated clothing should be removed immediately and decontaminated .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be mitigated?

  • Methodological Answer : The competing N-alkylation of the amino group can be suppressed by:

  • Using mild bases (e.g., K₂CO₃) to favor O-alkylation over N-alkylation.
  • Employing polar aprotic solvents (e.g., DMF) to stabilize the phenoxide ion intermediate.
  • Temperature control: Lower temperatures (40–60°C) reduce side reactions, as demonstrated in analogous coumarin-based esters .

Q. What contradictions arise in NMR data for derivatives of this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in aromatic proton splitting (e.g., unexpected multiplicity) may arise from para-substituent electronic effects or hydrogen bonding. Resolution strategies include:

  • Deuterated solvents (e.g., DMSO-d₆) to eliminate exchange broadening.
  • 2D NMR (COSY, HSQC) to assign overlapping signals, as used for structurally similar chromen derivatives .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

  • Methodological Answer : Comparative studies on analogs (e.g., halogenated or methoxy-substituted derivatives) reveal:

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic reactivity but reduce solubility.
  • Methoxy groups improve solubility but may lower cytotoxicity.
  • Amino groups enable hydrogen bonding with biological targets, as seen in enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.